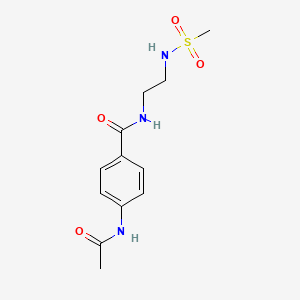![molecular formula C16H23NO2 B6574667 N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide CAS No. 1172978-31-2](/img/structure/B6574667.png)
N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide
説明
“N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide” is a complex organic compound. Similar compounds, such as "[2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride" and "N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline" , are used in biochemical research.
Molecular Structure Analysis
The molecular structure of similar compounds, such as “[2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride”, has been analyzed using 1H-, 13C-,1 H/13C (HETCOR) NMR and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “[2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride”, include a molecular weight of 229.75, a solid physical form, and a storage temperature at room temperature .科学的研究の応用
Crystal Structure and Molecular Conformation
- Crystal Structure Analysis : A study by Nitek et al. (2022) examined the crystal structures of related aroxyalkylaminoalcohol derivatives with anticonvulsant activity. This research provides insights into how molecular conformations and intermolecular interactions can influence the pharmacological properties of similar compounds.
Synthesis and Biological Activity
Synthesis and Antibacterial Activity : Research by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of related compounds and their antibacterial and anti-enzymatic activities. Such studies are crucial for understanding the potential biomedical applications of similar compounds.
Anticonvulsant Properties : A study by Waszkielewicz et al. (2015) explored the synthesis and evaluation of anticonvulsant activity of compounds structurally related to N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide. This kind of research contributes to the development of new therapeutic agents.
Chemical Properties and Reactions
- Ligand Bonding Properties : The study by Esquius et al. (2002) investigated the synthesis and bonding properties of related ligands with metal ions. Understanding these interactions is essential for applications in catalysis and materials science.
Pharmacological Applications
- Antioxidant and Anti-Inflammatory Activities : Madhavi and Sreeramya (2017) conducted a study on related compounds, exploring their antioxidant and anti-inflammatory activities. Such research is significant for the development of new drugs targeting oxidative stress and inflammation-related diseases (Madhavi et al., 2017).
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-9-13(2)11-15(10-12)19-8-7-17-16(18)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDJACWYGFCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)
![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)